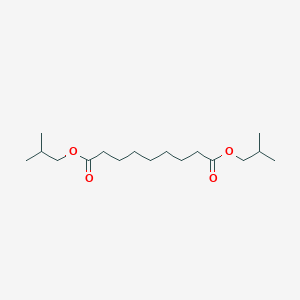

Nonanodioato de diisobutílico

Descripción general

Descripción

Nonanedioic acid, bis(2-methylpropyl) ester is a useful research compound. Its molecular formula is C17H32O4 and its molecular weight is 300.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Nonanedioic acid, bis(2-methylpropyl) ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nonanedioic acid, bis(2-methylpropyl) ester including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Detección de contaminantes en agua y alimentos

El nonanodioato de diisobutílico se ha utilizado en el desarrollo de un inmunoensayo enzimático quimioluminiscente (CL-ELISA) para la determinación de ftalato de diisobutílico en agua y alimentos . Esta aplicación es particularmente importante para monitorear la contaminación de alimentos y objetos ambientales por plastificantes .

Actividades inmunomoduladoras

Se ha demostrado que los ésteres de ácido azelaico, como el this compound, exhiben una amplia gama de actividades inmunomoduladoras in vitro e in vivo . Tienen utilidad terapéutica potencial para mitigar la resistencia a la insulina .

Producción de antioxidantes

El this compound se ha identificado como un metabolito producido por el hongo Botryosphaeria dothidea en fermentación sumergida . Este compuesto exhibe actividad antioxidante, la cual es crucial en la dieta humana, la protección de los alimentos y los cosméticos antienvejecimiento .

Tratamiento del acné y los trastornos hiperpigmentarios

Se sabe que el ácido azelaico y sus derivados, incluido el this compound, son efectivos en el tratamiento del acné y varios trastornos hiperpigmentarios cutáneos . Se ha informado la esterificación del ácido azelaico con alcohol laurílico para producir dilaurilazelato .

Potencial antiproliferativo

Se ha investigado el this compound por su potencial antiproliferativo y los principales mecanismos moleculares de inducción apoptótica contra las células de osteosarcoma humano (MG-63) .

Bioconversión del ácido azelaico

El this compound se ha utilizado en la bioconversión del ácido azelaico a sus derivados

Mecanismo De Acción

Target of Action

Similar compounds such as diisobutyl phthalate (dibp) are known to activate the peroxisome proliferator-activated receptor gamma (pparγ) pathway . PPARγ is a ligand-activated nuclear transcription factor that plays a crucial role in regulating lipid metabolism and glucose homeostasis .

Mode of Action

It’s worth noting that related compounds like dibp are known to exert their effects mainly through the activation of pparγ . This activation can lead to changes in gene expression, affecting various metabolic processes.

Biochemical Pathways

Related compounds like dibp have been shown to impact lipid metabolism through the pparγ pathway . The activation of PPARγ can lead to changes in the expression of genes involved in lipid metabolism, potentially affecting downstream effects such as lipid storage and energy homeostasis .

Pharmacokinetics

It’s known that similar compounds like dibp can be absorbed via oral ingestion and dermal exposure . In terms of excretion, DIBP is first converted into the hydrolytic monoester monoisobutyl phthalate (MIBP), with the primary excretory route being urine .

Result of Action

Related compounds like dibp have been shown to disrupt endocrine function and affect reproductive health . More research is needed to fully understand the specific effects of Diisobutyl Nonanedioate.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diisobutyl Nonanedioate. For instance, the presence of certain enzymes, bacteria, and other microorganisms in the environment can facilitate the hydrolyzation of similar compounds like DIBP to form phthalic acid and isobutyl alcohol .

Propiedades

IUPAC Name |

bis(2-methylpropyl) nonanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O4/c1-14(2)12-20-16(18)10-8-6-5-7-9-11-17(19)21-13-15(3)4/h14-15H,5-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVDDQOYWPSMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CCCCCCCC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059323 | |

| Record name | Diisobutyl azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-80-6 | |

| Record name | 1,9-Bis(2-methylpropyl) nonanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisobutyl azelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanedioic acid, 1,9-bis(2-methylpropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisobutyl azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisobutyl azelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B86916.png)

![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)